4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a sulfamoyl group, which is commonly found in sulfa drugs, a group of antimicrobial medicines .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and benzamide moieties. These structures often participate in π-conjugation, which can lead to interesting optical and electronic properties .Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution reactions . The sulfamoyl group can also undergo hydrolysis under certain conditions .Scientific Research Applications
Synthesis and Applications in Chemistry
Microwave-mediated Synthesis : The chemical structure of benzothiazole derivatives, including compounds similar to 4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide, has been utilized in the microwave-mediated synthesis of various heterocycles. These heterocycles include pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are significant for their applications in medicinal chemistry and material sciences (Darweesh et al., 2016).
Antimicrobial Activity : Several derivatives of benzothiazole, structurally related to the compound , have been synthesized and screened for antimicrobial activity. These compounds demonstrate potential in developing new biodynamic agents due to their broad range of biodynamic properties (Jagtap et al., 2010).
Biological and Pharmacological Research
Anticancer Potential : Research indicates that certain benzothiazole derivatives exhibit significant anticancer activities. The structure of this compound may contribute to the development of new anticancer drugs, as similar structures have shown promise in inhibiting cancer cell growth (Deep et al., 2016).
Antimicrobial and Antifungal Screening : Benzothiazole derivatives, including compounds with structures similar to the one , have been synthesized and evaluated for antimicrobial and antifungal activities. These studies are crucial in developing new therapies for infectious diseases (Kale and Mene, 2013).
Material Sciences and Electrochemistry
- Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly in steel. These compounds, including those structurally related to this compound, can provide stability and efficiency in preventing corrosion, which is significant in various industrial applications (Hu et al., 2016).
Mechanism of Action
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-4-25-19-14-11-15-7-5-6-8-18(15)20(19)29-22(25)23-21(26)16-9-12-17(13-10-16)30(27,28)24(2)3/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYXLKUUSSTWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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